molecular formula C23H21N3O B2691808 5-(4-ethylphenyl)-2-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 868155-34-4

5-(4-ethylphenyl)-2-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

カタログ番号: B2691808
CAS番号: 868155-34-4
分子量: 355.441
InChIキー: SATNDFOLSLJURR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(4-Ethylphenyl)-2-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a heterocyclic compound featuring a fused benzo[e]pyrazolo[1,5-c][1,3]oxazine core. This structure integrates a pyrazole ring condensed with an oxazine moiety and a benzene ring, substituted at the 5-position with a 4-ethylphenyl group and at the 2-position with a pyridin-3-yl group.

The synthesis of such compounds typically involves multi-component reactions or cyclization strategies. For example, analogous benzo[e]pyrazolo[1,5-c][1,3]oxazine derivatives are synthesized via reactions of substituted chalcones with hydrazine, followed by condensation with aromatic aldehydes . Microwave-assisted methods have also been reported to improve yields in related spiro-heterocyclic systems .

特性

IUPAC Name

5-(4-ethylphenyl)-2-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O/c1-2-16-9-11-17(12-10-16)23-26-21(19-7-3-4-8-22(19)27-23)14-20(25-26)18-6-5-13-24-15-18/h3-13,15,21,23H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATNDFOLSLJURR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CN=CC=C4)C5=CC=CC=C5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 5-(4-ethylphenyl)-2-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a member of the benzo[e]pyrazolo[1,5-c][1,3]oxazine family. This class of compounds has garnered attention due to their potential biological activities, particularly in cancer therapy and antimicrobial applications. Understanding the biological activity of this compound can provide insights into its therapeutic potential.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄O
  • Molecular Weight : 306.36 g/mol

Research indicates that compounds within the benzo[e]pyrazolo[1,5-c][1,3]oxazine category exhibit various mechanisms of action, including:

  • Inhibition of Cell Proliferation : By interfering with cell cycle progression and inducing apoptosis in cancer cells.
  • Antimicrobial Activity : Targeting bacterial cell wall synthesis or metabolic pathways.

Anticancer Activity

Recent studies have evaluated the anticancer properties of similar compounds. For instance, a study on related pyrazolo derivatives demonstrated significant cytotoxic effects against several cancer cell lines. The following table summarizes the IC₅₀ values for different derivatives against various cancer types:

CompoundCell LineIC₅₀ (μM)
Compound AMDA-MB-231 (Breast)6.2
Compound BHL-60 (Leukemia)12.4
Compound CK-562 (Leukemia)8.7

This indicates that structural modifications can significantly impact biological activity.

Antimicrobial Activity

The compound's potential antimicrobial properties were evaluated against common pathogens. The following table presents minimum inhibitory concentration (MIC) values obtained from preliminary studies:

PathogenMIC (μg/mL)
Staphylococcus aureus≤0.25
Escherichia coli≤0.5
Candida albicans≤0.25

These results suggest promising antimicrobial efficacy, warranting further exploration.

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzo[e]pyrazolo[1,5-c][1,3]oxazine derivatives. The study highlighted:

  • Synthesis Methodology : Utilizing multicomponent reactions to generate diverse structural analogs.
  • Biological Evaluation : Compounds were tested for cytotoxicity against both malignant and non-malignant cell lines to assess selectivity and safety.

Results indicated that specific substitutions on the phenyl ring significantly enhanced cytotoxicity while maintaining lower toxicity in non-malignant cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis revealed that:

  • Electron-Donating Groups : Enhancements in activity were noted with electron-donating groups at specific positions on the aromatic rings.
  • Hydroxyl Groups : The presence of hydroxyl substituents was crucial for maintaining high levels of biological activity.

類似化合物との比較

Key Observations :

  • Substituent Effects : Ethyl and ethoxy groups at the 5-position increase lipophilicity and solubility, respectively. Fluorine at the 2-position (e.g., in ) enhances metabolic stability via electron withdrawal.
  • Pyridine vs. Phenyl : The pyridin-3-yl group in the target compound may offer distinct binding interactions compared to phenyl substituents in analogs like or .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。